12-Methyltridecan-1-ol

Description

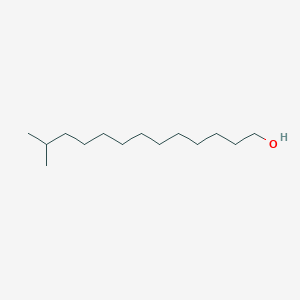

Structure

3D Structure

Properties

IUPAC Name |

12-methyltridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUOFCUEFQCKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871331 | |

| Record name | 12-Methyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-21-3 | |

| Record name | 12-Methyl-1-tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-METHYL TRIDECANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 12-Methyltridecan-1-ol?

An In-Depth Technical Guide to the Physicochemical Properties of 12-Methyltridecan-1-ol

Introduction

12-Methyltridecan-1-ol is a long-chain, branched primary fatty alcohol.[1][2] As a C14 alcohol, its structure, featuring a methyl branch near the terminus of the alkyl chain, imparts distinct physicochemical properties compared to its linear isomer, 1-tetradecanol. These properties are critical for its application as a fine chemical intermediate in various fields, including the synthesis of pharmaceuticals and specialty chemicals.[1][3] This guide provides a comprehensive overview of its chemical identity, physical characteristics, spectroscopic profile, and the analytical methodologies essential for its characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. 12-Methyltridecan-1-ol is unambiguously defined by the following identifiers and structural representations.

| Identifier | Value | Source(s) |

| CAS Number | 21987-21-3 | [1][2] |

| Molecular Formula | C₁₄H₃₀O | [1][2] |

| Molecular Weight | 214.39 g/mol | [1][2] |

| IUPAC Name | 12-methyltridecan-1-ol | [2] |

| Synonyms | 12-Methyltridecanol, 1-Tridecanol, 12-methyl- | [1][2] |

| InChI | InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 | [2] |

| InChIKey | ZXUOFCUEFQCKKH-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CC(C)CCCCCCCCCCCO | [2][4] |

Physicochemical Properties

The physical state and behavior of 12-Methyltridecan-1-ol under various conditions are dictated by its molecular structure. The terminal isobutyl group (-CH(CH₃)₂) introduces steric hindrance and disrupts the crystal lattice packing that would be present in its linear counterpart, generally leading to a lower melting point.

| Property | Value | Unit | Conditions | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | - | (est.) | [3] |

| Melting Point | 10.5 | °C | - | [1][3] |

| Boiling Point | 275.7 ± 8.0 | °C | 760 Torr | [1] |

| Flash Point | 110.4 ± 6.5 | °C | - | [1] |

| Density | 0.832 ± 0.06 | g/cm³ | 20 °C, 760 Torr | [1] |

| Vapor Pressure | 0.000628 | mmHg | 25 °C | [1] |

| Refractive Index | 1.4464 | - | 589.3 nm, 20 °C | [1] |

| pKa | 15.20 ± 0.10 | - | (Predicted) | [1] |

| logP (Octanol/Water) | 4.536 | - | (Calculated) | [5] |

| Water Solubility (logS) | -4.70 | - | (Calculated) | [5] |

Spectroscopic Profile

The structural elucidation of 12-Methyltridecan-1-ol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for both identification and purity assessment. In Electron Ionization (EI) mode, long-chain alcohols undergo characteristic fragmentation. For 12-Methyltridecan-1-ol, one would expect:

-

No prominent molecular ion (M⁺) peak at m/z 214, which is typical for long-chain alcohols due to facile fragmentation.

-

An (M-18)⁺ peak corresponding to the loss of water (H₂O).

-

Alpha-cleavage is less significant for primary alcohols.

-

A series of alkyl fragments separated by 14 Da (–CH₂–).

-

Characteristic peaks for the branched end of the molecule. Available GC-MS data shows prominent peaks at m/z 56, 69, 57, 55, and 43, which are indicative of the fragmentation of the hydrocarbon chain.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

-

¹H NMR: The proton spectrum will feature a characteristic triplet at ~3.6 ppm for the methylene protons adjacent to the hydroxyl group (–CH₂OH). The terminal isopropyl group will present as a doublet for the two methyl groups (–CH(CH₃)₂) at ~0.8-0.9 ppm and a multiplet for the single methine proton (–CH(CH₃)₂). The long methylene chain will appear as a broad multiplet between ~1.2-1.6 ppm.

-

¹³C NMR: The carbon spectrum will show a distinct peak for the carbon attached to the hydroxyl group (C1) at ~63 ppm. The carbons of the isopropyl group at the C12 position will also be distinct. The remaining methylene carbons in the chain will have overlapping signals in the ~20-40 ppm range.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 12-Methyltridecan-1-ol is characterized by:

-

A strong, broad absorption band around 3200-3600 cm⁻¹ due to the O–H stretching vibration of the alcohol group.

-

Sharp C–H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

A C–O stretching vibration in the region of 1050-1150 cm⁻¹.[2]

Analytical Methodologies

The following protocols are standard procedures for the quality control and structural verification of long-chain alcohols like 12-Methyltridecan-1-ol.

Protocol 4.1: Identification and Purity Analysis by GC-MS

This protocol describes the analysis of 12-Methyltridecan-1-ol using GC-MS, which is the method of choice for separating and identifying individual molecular species in a mixture.[7] Derivatization is often employed to improve chromatographic behavior and reduce peak tailing.

Rationale for Derivatization: Free fatty alcohols can exhibit poor peak shape on common non-polar GC columns due to their polarity. Converting the hydroxyl group to a less polar trimethylsilyl (TMS) ether results in sharper, more symmetrical peaks and improved resolution.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of 12-Methyltridecan-1-ol into a 2 mL autosampler vial.

-

Solvent Addition: Add 500 µL of a suitable solvent (e.g., Hexane, Dichloromethane).

-

Derivatization: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of Trimethylchlorosilane (TMCS).[8] Cap the vial tightly.

-

Reaction: Vortex the mixture and heat at 60°C for 30 minutes to ensure complete silylation.[8]

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

-

GC Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the TMS-derivatized 12-Methyltridecan-1-ol peak by its retention time and mass spectrum. Assess purity by calculating the peak area percentage.

Safety, Handling, and Storage

While specific GHS classification for 12-Methyltridecan-1-ol is not consistently reported, data for similar long-chain alcohols provides a basis for safe handling procedures.[1] Compounds of this class may cause skin and serious eye irritation.[10]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing vapors or mists.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

Conclusion

12-Methyltridecan-1-ol is a branched fatty alcohol with a well-defined set of physicochemical properties that distinguish it from its linear isomers. Its low melting point and characteristic spectroscopic profile are direct consequences of its molecular architecture. The analytical protocols detailed herein provide a robust framework for its identification, purity assessment, and structural confirmation, ensuring its quality and suitability for advanced applications in chemical synthesis and research. Adherence to appropriate safety protocols is essential when handling this and similar chemical entities.

References

-

LookChem. Cas 21987-21-3, 12-methyl-1-tridecanol.[Link]

-

LookChem. Cas 21987-21-3, 12-methyl-1-tridecanol.[Link]

-

The Good Scents Company. 12-methyl tridecanol, 21987-21-3.[Link]

-

Cyberlipid. Fatty alcohol analysis.[Link]

-

Wood, R. & Snyder, F. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94. [Link]

-

Oxford Academic. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.[Link]

-

Stenutz. 12-methyl-1-tridecanol.[Link]

-

PubChem. 12-Methyl-1-tridecanol | C14H30O | CID 10878533.[Link]

-

Cheméo. 12-Methyl-tridecanol - Chemical & Physical Properties.[Link]

-

Royal Society of Chemistry. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.[Link]

-

ResearchGate. (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 12-Methyl-1-tridecanol | C14H30O | CID 10878533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12-methyl tridecanol, 21987-21-3 [thegoodscentscompany.com]

- 4. 12-methyl-1-tridecanol [stenutz.eu]

- 5. 12-Methyl-tridecanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 21987-21-3|12-Methyltridecan-1-ol|BLD Pharm [bldpharm.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. academic.oup.com [academic.oup.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 12-Methyltridecan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Methyltridecan-1-ol, a branched-chain primary fatty alcohol, is a molecule of significant interest in organic synthesis and holds potential as a key building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a particular focus on its role in the synthesis of complex anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

1.1. Chemical Structure and Identifiers

-

IUPAC Name: 12-methyltridecan-1-ol

-

Molecular Formula: C₁₄H₃₀O[1]

-

CAS Number: 21987-21-3[1]

-

Molecular Weight: 214.39 g/mol [1]

-

Synonyms: 12-Methyl-1-tridecanol, isomyristyl alcohol

Table 1: Physicochemical Properties of 12-Methyltridecan-1-ol

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Melting Point | 10.50 °C | [2] |

| Density | 0.832 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |

| Refractive Index | 1.4464 (589.3 nm, 20°C) | [3] |

| Flash Point | 231.00 °F (110.40 °C) (estimated) | [2] |

| Water Solubility | 1.686 mg/L @ 25 °C (estimated) | [2] |

Synthesis of 12-Methyltridecan-1-ol: A Strategic Approach

The synthesis of long-chain branched primary alcohols like 12-methyltridecan-1-ol requires strategic planning to ensure high purity and yield. While various general methods for alcohol synthesis exist, a targeted approach is crucial for this specific isomer. One notable synthesis of 12-methyltridecan-1-ol is as an intermediate in the total synthesis of the potent hypoxia-selective anticancer agent ent-BE-43547A1, as reported by Villadsen et al. in Nature Chemistry.

2.1. Retrosynthetic Analysis

A plausible retrosynthetic pathway for 12-methyltridecan-1-ol involves the disconnection of the C-C bond, suggesting a Grignard reaction between a suitable 11-carbon alkyl magnesium bromide and a three-carbon epoxide or aldehyde, followed by appropriate workup.

Caption: Retrosynthetic analysis of 12-Methyltridecan-1-ol.

2.2. Illustrative Experimental Protocol (Based on General Principles)

The following is a generalized, illustrative protocol for the synthesis of a long-chain branched primary alcohol, which can be adapted for 12-methyltridecan-1-ol.

Step 1: Preparation of the Grignard Reagent (10-Methylundecylmagnesium bromide)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 10-methylundecyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard formation.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Epoxide (Propylene Oxide)

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of propylene oxide (1.0 eq) in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 12-methyltridecan-1-ol.

Caption: Workflow for the synthesis of 12-Methyltridecan-1-ol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 12-Methyltridecan-1-ol.

3.1. Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical long-chain primary alcohol shows a characteristic triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH)[4]. The protons of the methyl groups at the branched end of the chain will appear as a doublet in the upfield region (around 0.8-0.9 ppm). The remaining methylene protons will appear as a complex multiplet in the region of 1.2-1.6 ppm[4].

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon attached to the hydroxyl group (-CH₂OH) typically resonates around 63 ppm. The methyl carbons at the branched terminus will appear in the upfield region (around 22 ppm), and the methine carbon at the branch point will be further downfield. The long chain of methylene carbons will produce a series of signals between 25 and 40 ppm.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of 12-methyltridecan-1-ol is expected to show a molecular ion peak (M⁺) at m/z 214, although it may be weak. Characteristic fragment ions resulting from the loss of water (M-18) and cleavage of the alkyl chain will also be observed.

Table 2: Key Spectroscopic Data for 12-Methyltridecan-1-ol

| Technique | Key Signals/Fragments | Source |

| ¹³C NMR | Available data indicates characteristic shifts for a long-chain alcohol. | [1] |

| GC-MS | m/z values: 56, 69, 57, 55, 43 | [1] |

| IR | Vapor Phase IR Spectra available. | [1] |

Applications in Drug Development

The primary documented application of 12-methyltridecan-1-ol in the context of drug development is its use as a key synthetic intermediate.

4.1. Synthesis of Anticancer Agents

As previously mentioned, 12-methyltridecan-1-ol is a crucial building block in the total synthesis of ent-BE-43547A1 . This natural product has demonstrated potent and highly selective growth-inhibitory activity against pancreatic cancer cells under hypoxic conditions. Tumor hypoxia is a significant factor in therapeutic resistance and metastasis, making hypoxia-selective agents a promising area of cancer research. The synthesis of complex natural products like ent-BE-43547A1 allows for the creation of analogues and derivatives to explore structure-activity relationships and develop more effective anticancer drugs.

Caption: Role of 12-Methyltridecan-1-ol in anticancer drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 12-methyltridecan-1-ol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from open flames and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

12-Methyltridecan-1-ol is a valuable long-chain branched primary alcohol with established utility as a synthetic intermediate in the preparation of complex and biologically active molecules. Its role in the synthesis of the hypoxia-selective anticancer agent ent-BE-43547A1 highlights its importance in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for researchers in the field. Further exploration of this and similar branched-chain alcohols may unveil new opportunities in the development of novel therapeutics.

References

-

Villadsen, N. L., Jacobsen, K. M., Keiding, U., Tørring, T., & Poulsen, T. B. (2017). Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products. Nature Chemistry, 9(3), 264–272. [Link]

-

LookChem. (n.d.). Cas 21987-21-3, 12-methyl-1-tridecanol. Retrieved from [Link]

-

FlavScents. (n.d.). 12-methyl tridecanol. Retrieved from [Link]

-

AOCS. (2019, July 23). Fatty Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 12-Methyl-1-tridecanol. Retrieved from [Link]

Sources

Unveiling the Natural Provenance of 12-Methyltridecan-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the natural sources and occurrence of 12-Methyltridecan-1-ol, a branched-chain primary fatty alcohol. Synthesizing data from entomology, biochemistry, and analytical chemistry, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the confirmed presence of 12-Methyltridecan-1-ol in the stable fly, Stomoxys calcitrans, discusses its putative biosynthetic pathway, and outlines detailed methodologies for its extraction, isolation, and characterization. Furthermore, the potential ecological significance of this semiochemical is examined, offering insights into its role in insect behavior.

Introduction: The Significance of Branched-Chain Fatty Alcohols

12-Methyltridecan-1-ol belongs to the class of long-chain primary fatty alcohols, characterized by a hydroxyl group at the terminal carbon of a thirteen-carbon chain with a methyl group at the twelfth position.[1][2] While straight-chain fatty alcohols are ubiquitous in nature, serving as precursors for waxes, pheromones, and other essential lipids, branched-chain variants often exhibit highly specific biological activities.[3] Their unique structures, conferred by the position and number of methyl branches, can dramatically influence their physical properties and biological functions, making them intriguing targets for chemical ecology and drug discovery research.

This guide focuses specifically on the natural occurrence of 12-Methyltridecan-1-ol, moving beyond general classifications to provide concrete evidence of its presence in the biological world and the scientific methodologies used to uncover it.

Confirmed Natural Source: The Stable Fly, Stomoxys calcitrans

The primary documented natural source of 12-Methyltridecan-1-ol is the stable fly, Stomoxys calcitrans. This cosmopolitan hematophagous insect is a significant pest of livestock, causing economic losses through blood-feeding and disease transmission.[4][5] The cuticular lipid layer of insects is a complex matrix of hydrocarbons, fatty acids, alcohols, and other compounds that play crucial roles in preventing desiccation, chemical communication, and defense against pathogens.[1] It is within this complex mixture on the cuticle of S. calcitrans that 12-Methyltridecan-1-ol has been identified.

While the specific function of 12-Methyltridecan-1-ol in S. calcitrans is a subject of ongoing research, its presence as a cuticular lipid suggests potential roles as a semiochemical, such as a contact pheromone or a component of the fly's waterproofing wax layer. The production of cuticular hydrocarbons, which are precursors to fatty alcohols, has been shown to be induced by blood-feeding in stable flies and is linked to sexual behavior.[6][7]

Biosynthesis of 12-Methyltridecan-1-ol: A Putative Pathway

The biosynthesis of branched-chain fatty acids, the precursors to branched-chain fatty alcohols, is a well-established process in bacteria and has been inferred in insects.[8] The pathway for 12-Methyltridecan-1-ol in Stomoxys calcitrans is hypothesized to follow a similar route, originating from the degradation of branched-chain amino acids.

Proposed Biosynthetic Pathway:

-

Primer Synthesis: The biosynthesis is initiated with a branched-chain primer, likely derived from the catabolism of a branched-chain amino acid such as leucine, which can be converted to isovaleryl-CoA.

-

Chain Elongation: The isovaleryl-CoA primer enters the fatty acid synthase (FAS) complex. Malonyl-CoA units are sequentially added, extending the carbon chain.

-

Formation of 12-Methyltridecanoic Acid: Through successive rounds of condensation, reduction, dehydration, and reduction, the fatty acid chain is elongated to form 12-methyltridecanoic acid.

-

Reduction to Alcohol: The resulting 12-methyltridecanoyl-CoA is then reduced to 12-Methyltridecan-1-ol. This reduction can occur via a two-step process involving a fatty acyl-CoA reductase to form an aldehyde intermediate, which is then further reduced to the alcohol by an aldehyde reductase.

Figure 1. Proposed biosynthetic pathway of 12-Methyltridecan-1-ol in Stomoxys calcitrans.

Methodologies for Isolation and Analysis

The identification and quantification of 12-Methyltridecan-1-ol from natural sources, particularly from insect cuticles, require a systematic analytical approach. The following protocol outlines a general workflow for the extraction, isolation, and characterization of this compound from Stomoxys calcitrans.

Sample Collection and Preparation

-

Insect Rearing and Collection: Stomoxys calcitrans can be reared in a laboratory setting under controlled conditions to ensure a consistent supply of subjects.[5] Adult flies of a specific age and sex are typically collected for analysis.

-

Euthanasia: Flies are euthanized, often by freezing, prior to lipid extraction.

Extraction of Cuticular Lipids

-

Solvent Extraction: The most common method for extracting cuticular lipids is through solvent washing.[1] A non-polar solvent, such as hexane or a mixture of hexane and dichloromethane, is used to rinse the surface of the flies. This method is effective in dissolving the surface lipids without extracting significant amounts of internal lipids.

-

Protocol:

-

Place a known number of euthanized flies (e.g., 50-100) in a glass vial.

-

Add a sufficient volume of hexane to completely submerge the flies.

-

Gently agitate the vial for a specified period (e.g., 5-10 minutes).

-

Carefully decant the solvent into a clean vial, avoiding the transfer of any insect bodies.

-

Repeat the extraction process with fresh solvent to ensure complete removal of surface lipids.

-

Combine the solvent extracts.

-

Concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

-

-

Figure 2. Experimental workflow for the analysis of cuticular lipids from Stomoxys calcitrans.

Fractionation and Isolation

-

Solid-Phase Extraction (SPE): The crude lipid extract can be fractionated using SPE to separate different lipid classes. A silica gel cartridge is typically used, and elution is performed with solvents of increasing polarity.

-

Protocol:

-

Condition a silica gel SPE cartridge with hexane.

-

Load the concentrated lipid extract onto the cartridge.

-

Elute with hexane to obtain the hydrocarbon fraction.

-

Elute with a mixture of hexane and diethyl ether (e.g., 9:1 v/v) to obtain the ester and ketone fraction.

-

Elute with diethyl ether or a mixture of dichloromethane and methanol to obtain the more polar fraction containing fatty alcohols.

-

-

Analysis and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like 12-Methyltridecan-1-ol in complex mixtures.[9][10][11][12]

-

Derivatization: To improve chromatographic properties and obtain characteristic mass spectra, fatty alcohols are often derivatized to their trimethylsilyl (TMS) ethers prior to GC-MS analysis.

-

Identification: The identification of 12-Methyltridecan-1-ol is based on its retention time on the GC column and the fragmentation pattern in its mass spectrum, which is then compared to that of an authentic standard or a reference library.

-

Table 1: Key Analytical Parameters for GC-MS Analysis of 12-Methyltridecan-1-ol

| Parameter | Typical Value/Condition |

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C (1 min) to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-550 |

Ecological Significance and Future Directions

The presence of 12-Methyltridecan-1-ol on the cuticle of Stomoxys calcitrans opens up several avenues for research into its ecological role. As a branched-chain alcohol, it may contribute to the specific properties of the cuticular wax, influencing its melting point and permeability, and thus the insect's resistance to desiccation.

More intriguingly, it may function as a semiochemical. While long-chain alkenes have been identified as sex pheromones in the stable fly, other cuticular lipids can also play a role in chemical communication, such as in species recognition or as oviposition cues.[4][13] Further behavioral bioassays are required to elucidate the precise function of 12-Methyltridecan-1-ol in the chemical ecology of S. calcitrans.

Understanding the natural sources and biosynthesis of such compounds is not only of academic interest but also holds potential for practical applications. For instance, a deeper understanding of the semiochemicals involved in stable fly behavior could lead to the development of novel attractants for trapping or repellents for livestock protection.[14]

Conclusion

This technical guide has established the stable fly, Stomoxys calcitrans, as a confirmed natural source of 12-Methyltridecan-1-ol. The putative biosynthetic pathway, originating from branched-chain amino acid metabolism, provides a framework for further investigation into the enzymatic machinery responsible for its production. The detailed methodologies for extraction, isolation, and analysis using GC-MS offer a practical guide for researchers seeking to study this and other insect cuticular lipids. Future research should focus on elucidating the specific ecological role of 12-Methyltridecan-1-ol in S. calcitrans and exploring its potential for the development of novel pest management strategies.

References

- Gołębiowski, M., Boguś, M. I., Paszkiewicz, M., & Stepnowski, P. (2011). Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis. Analytical and Bioanalytical Chemistry, 399(9), 3177–3191.

- PubChem. (n.d.). 12-Methyl-1-tridecanol. National Center for Biotechnology Information.

- Blomquist, G. J., & Bagnères, A.-G. (Eds.). (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.

- Baleba, S. B. S., Torto, B., & Masiga, D. K. (2020). Stable Flies, Stomoxys calcitrans L. (Diptera: Muscidae), Improve Offspring Fitness by Avoiding Oviposition Substrates With Competitors or Parasites. Frontiers in Ecology and Evolution, 8, 58.

- Juárez, M. P. (2004). Biosynthesis of branched chain fatty acids. ResearchGate.

- Sonnet, P. E., Uebel, E. C., Harris, R. L., & Miller, R. W. (1979). Sex pheromone of the stable fly: (Z)-9-Hentriacontene and (Z)-9-Tricosene. Journal of Chemical Ecology, 5(3), 353-361.

- Taylor, D. B., Moon, R. D., & Mark, D. R. (2012). Economic Impact of Stable Flies (Diptera: Muscidae) on Dairy and Beef Cattle Production. Journal of Medical Entomology, 49(1), 198–209.

- Moore, H., Lutz, L., Bernhardt, V., et al. (2022). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. International Journal of Legal Medicine, 136(6), 1791–1800.

- Tangtrakulwanich, K. (2011). Sensory Morphology and Chemical Ecology of the Stable Fly, Stomoxys calcitrans: Host-Seeking and Ovipositional. UNL Digital Commons.

- Chromatography Today. (2013). GC-MS used to investigate cuticular hydrocarbons.

- Meola, R. W., Harris, R. L., Meola, S. M., & Oehler, D. D. (1977). Dietary-Induced Secretion of Sex Pheromone and Development of Sexual Behavior in the Stahle Fly. Environmental Entomology, 6(6), 895–897.

- Broce, A. B., & Gonzaga, H. T. (2015). Stable Fly, Stomoxys calcitrans (L.), Dispersal and Governing Factors. PLOS ONE, 10(5), e0126378.

- Chen, X., Liu, L., & Zhang, Y. (2024). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry, 431, 137158.

- K. E. P. (2022). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. CERES Research Repository.

- Ferreira, B. S., et al. (2021). Morphological analysis and lipid composition of the stable fly Stomoxys calcitrans salivary glands reinforce important features of feeding behaviour. Medical and Veterinary Entomology, 35(4), 513-523.

- Moore, H., Lutz, L., Bernhardt, V., et al. (2022). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. PubMed.

- Romero, A., & Talley, J. L. (2021). Use of Attractant and Repellent Semiochemicals to Manage Stable Fly (Stomoxys calcitrans (L.))

- Wu, H., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 8, 46.

- Meola, R. W., Harris, R. L., Meola, S. M., & Oehler, D. D. (1977). Dietary-Induced Secretion of Sex Pheromone and Development of Sexual Behavior in the Stahle Fly. Environmental Entomology, 6(6), 895–897.

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Stable Fly, Stomoxys calcitrans (L.), Dispersal and Governing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.flvc.org [journals.flvc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 12. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Stable Flies, Stomoxys calcitrans L. (Diptera: Muscidae), Improve Offspring Fitness by Avoiding Oviposition Substrates With Competitors or Parasites [frontiersin.org]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Synthesis of 12-Methyltridecan-1-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 12-methyltridecan-1-ol, a long-chain, branched primary alcohol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a detailed understanding of the synthetic strategy, experimental protocols, and underlying chemical principles. The described pathway employs a Grignard reaction as the key carbon-carbon bond-forming step, leveraging a readily available starting material and well-established protection group chemistry to achieve the target molecule with high fidelity. This guide emphasizes the causality behind experimental choices, ensuring a thorough and practical understanding of the synthesis.

Introduction and Strategic Overview

12-Methyltridecan-1-ol is a saturated long-chain fatty alcohol with a terminal isopropyl group.[1] Its structure is of interest in various fields, including the synthesis of insect pheromones and as a precursor for novel bioactive molecules. The synthetic challenge lies in the selective construction of the C14 carbon backbone with the desired branching at the penultimate position.

The synthetic strategy outlined in this guide is a convergent approach that builds the carbon skeleton through the coupling of two key fragments. This method was chosen for its efficiency, high yield potential, and reliance on well-understood and scalable reaction mechanisms. The core of this strategy is a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[2]

The overall synthetic pathway can be dissected into three critical stages:

-

Protection of the Hydroxyl Group: The bifunctional nature of the starting material, 11-bromo-1-undecanol, necessitates the protection of the reactive hydroxyl group to prevent interference during the Grignard reagent formation.

-

Grignard Coupling: The key bond-forming step involves the reaction of an isopropyl Grignard reagent with the protected bromo-alcohol to construct the complete carbon backbone of the target molecule.

-

Deprotection: The final step involves the removal of the protecting group to unveil the primary alcohol functionality of 12-methyltridecan-1-ol.

This strategic approach is illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for 12-methyltridecan-1-ol.

Detailed Synthesis Pathway

Part 1: Protection of 11-Bromo-1-undecanol

Causality of Experimental Choices: The starting material, 11-bromo-1-undecanol, possesses two reactive sites: a primary alcohol and a primary alkyl bromide. Grignard reagents are highly basic and will react with the acidic proton of the hydroxyl group, quenching the reagent and preventing the desired C-C bond formation.[3][4] Therefore, the hydroxyl group must be "protected" by converting it into a less reactive functional group. A silyl ether is an ideal choice for this purpose due to its ease of formation, stability under Grignard reaction conditions, and facile removal under mild conditions.[5][6] Tert-butyldimethylsilyl (TBDMS) ethers are particularly well-suited as they offer a good balance of stability and ease of deprotection.[7]

Reaction Scheme:

Figure 2: Protection of 11-bromo-1-undecanol as its TBDMS ether.

Experimental Protocol:

-

To a solution of 11-bromo-1-undecanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 11-(tert-butyldimethylsilyloxy)-1-bromoundecane.

Part 2: Grignard Coupling for Carbon Skeleton Formation

Causality of Experimental Choices: With the hydroxyl group protected, the alkyl bromide is now the sole reactive site for the Grignard reaction. Isopropylmagnesium bromide is the Grignard reagent of choice to introduce the terminal isopropyl group.[8] The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the Grignard reagent.[2][9] The nucleophilic carbon of the isopropyl Grignard reagent will attack the electrophilic carbon of the alkyl bromide in a coupling reaction to form the desired carbon-carbon bond.

Reaction Scheme:

Figure 3: Grignard coupling to form the protected target molecule.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 2-bromopropane (1.1 eq) in anhydrous THF and add a small portion to the magnesium turnings.

-

Initiate the reaction by gentle warming. Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, forming the isopropylmagnesium bromide solution.

-

To this freshly prepared Grignard reagent, add a solution of 11-(tert-butyldimethylsilyloxy)-1-bromoundecane (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected alcohol.

Part 3: Deprotection to Yield 12-Methyltridecan-1-ol

Causality of Experimental Choices: The final step is the removal of the TBDMS protecting group to reveal the primary alcohol. Silyl ethers are readily cleaved by fluoride ions, due to the high strength of the silicon-fluoride bond.[6][10] Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose, as it is soluble in organic solvents and provides a source of fluoride ions under mild conditions.[11]

Reaction Scheme:

Figure 4: Deprotection of the TBDMS ether to yield the final product.

Experimental Protocol:

-

Dissolve the crude tert-butyldimethyl(12-methyltridecyloxy)silane (1.0 eq) in THF.

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the deprotection is complete, quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 12-methyltridecan-1-ol.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis of 12-methyltridecan-1-ol. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1. Protection | 11-Bromo-1-undecanol | TBDMSCl, Imidazole | 11-(tert-Butyldimethylsilyloxy)-1-bromoundecane | 90-95 |

| 2. Grignard Coupling | 11-(tert-Butyldimethylsilyloxy)-1-bromoundecane | Isopropylmagnesium bromide | tert-Butyldimethyl(12-methyltridecyloxy)silane | 75-85 |

| 3. Deprotection | tert-Butyldimethyl(12-methyltridecyloxy)silane | TBAF | 12-Methyltridecan-1-ol | 90-98 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 12-methyltridecan-1-ol. By employing a strategic use of protecting groups and a robust Grignard coupling reaction, this approach allows for the controlled construction of the target molecule from readily available starting materials. The provided experimental protocols are designed to be clear and actionable for researchers in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of other long-chain branched alcohols and related molecules.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Namioka, Y., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1234567. [Link]

-

PubChem. (n.d.). 12-Methyl-1-tridecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545-1554. [Link]

-

Jaydev Chemical Industries. (n.d.). 11-Bromo-1-Undecanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 7). 11.9: Protection of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 11-Bromo-1-undecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.8: Protection of Alcohols. Retrieved from [Link]

Sources

- 1. 12-Methyl-1-tridecanol | C14H30O | CID 10878533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS RN 920-39-8 | Fisher Scientific [fishersci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Isopropylmagnesiumbromid -Lösung 0.75 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. 11-Bromo-1-Undecanol, 11-Bromoundecanol, 11-Bromoundecan-1-ol, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol, Undecamethylene bromohydrin, 1611-56-9, OLED, bromo undecanol, Mumbai, India [jaydevchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Biological Significance of 12-Methyltridecan-1-ol: A Technical Guide for Researchers

Abstract

12-Methyltridecan-1-ol, a saturated branched-chain fatty alcohol, represents a class of molecules increasingly recognized for their diverse and critical roles in biological systems. While direct research on this specific alcohol is nascent, its structural characteristics place it at the intersection of two significant biological functions: semiochemical communication in insects and broad-spectrum antimicrobial activity. This technical guide synthesizes the current understanding of long-chain and branched fatty alcohols to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in the potential applications of 12-Methyltridecan-1-ol. We will explore its likely role in insect chemical ecology, its inferred antimicrobial properties, and provide detailed experimental protocols for its study.

Introduction: The Emerging Profile of a Branched-Chain Fatty Alcohol

12-Methyltridecan-1-ol is a C14 long-chain primary fatty alcohol with a methyl group at the 12th position.[1][2] Its chemical structure, featuring a saturated hydrocarbon chain and a terminal hydroxyl group, is characteristic of compounds found in the natural world, from the waxy cuticles of insects to potential microbial metabolites.[3] While many straight-chain fatty alcohols have well-documented biological activities, the significance of branched-chain isomers like 12-Methyltridecan-1-ol is an area of growing interest. This guide will provide an in-depth analysis of its probable biological significance, drawing parallels from closely related molecules to illuminate its potential.

A Key Player in the Silent Language: Insect Chemical Ecology

The intricate world of insect communication is largely mediated by a complex lexicon of chemical cues, primarily in the form of cuticular hydrocarbons (CHCs). These lipids, which include long-chain alkanes, alkenes, and their methyl-branched derivatives, are not merely a protective barrier against desiccation but also convey a wealth of information about an individual's species, sex, reproductive status, and social caste.[4] Branched-chain alkanes and their alcohol derivatives are pivotal in this chemical language.[4]

The Role of Branched-Chain Alcohols in Insect Communication

Branched-chain hydrocarbons create a unique chemical signature for different insect species and even individuals within a colony.[4] The position and number of methyl branches significantly influence the molecule's physical properties and how it is perceived by other insects. While a direct pheromonal role for 12-methyltridecan-1-ol has not yet been definitively established in the literature, its structure is analogous to known insect semiochemicals. For instance, various branched alkanes serve as sex pheromones, courtship stimulants, and nestmate recognition cues in a wide range of insects, from fruit flies (Drosophila melanogaster) to ants (Lasius fuliginosus).[4]

The conversion of these hydrocarbons to alcohols can be a critical step in the biosynthesis of active pheromones. Therefore, it is plausible that 12-methyltridecan-1-ol could function as a pheromone precursor or a component of a more complex pheromone blend in certain insect species.

Visualizing the Biosynthetic Pathway

The following diagram illustrates a generalized pathway for the biosynthesis of branched-chain hydrocarbons and their potential conversion to alcohols in insects, providing a conceptual framework for the origin of 12-Methyltridecan-1-ol.

Sources

- 1. Semiochemical compound: 12-Methyltridecanoic acid | C14H28O2 [pherobase.com]

- 2. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-Methyl-1-tridecanol | C14H30O | CID 10878533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Isomers and Stereochemistry of 12-Methyltridecan-1-ol

Abstract

12-Methyltridecan-1-ol is a C14 branched-chain primary alcohol with significant implications in various scientific domains, from chemical ecology, where stereoisomerism dictates biological activity, to industrial applications requiring specific physical properties. This technical guide provides an in-depth analysis of the structural and stereochemical diversity of this compound. It delineates the key structural isomers, focusing on skeletal and positional variations, and provides a detailed exploration of the stereochemistry arising from its single chiral center. Furthermore, this document presents validated analytical methodologies, primarily based on gas chromatography, for the effective differentiation and characterization of these isomers. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical framework for working with this and similar long-chain chiral alcohols.

Introduction: The Molecular Identity of 12-Methyltridecan-1-ol

12-Methyltridecan-1-ol is a long-chain primary fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2] It is structurally defined as a tridecan-1-ol molecule with a methyl group substituting a hydrogen at the 12th carbon position.[1][3] Like other fatty alcohols, its amphipathic nature—a long nonpolar hydrocarbon tail and a polar hydroxyl head—governs its physical properties and interactions in chemical and biological systems.

The core focus of this guide is the isomeric complexity inherent in the C₁₄H₃₀O formula. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. These structural nuances can lead to vastly different physical, chemical, and biological properties. For molecules like 12-methyltridecan-1-ol, which may act as pheromones or bioactive precursors, understanding and controlling isomerism is paramount.[4][5]

This guide will systematically deconstruct the isomeric possibilities, from broad structural differences to the subtle, yet critical, three-dimensional arrangements of stereoisomers.

Structural Isomerism: Beyond the Linear Chain

Structural isomers share the same molecular formula but differ in their bonding sequence or structure.[6] For the C₁₄H₃₀O formula, this leads to a vast number of possibilities. The primary categories relevant to 12-methyltridecan-1-ol are skeletal and positional isomers.

Skeletal (Chain) Isomerism

Skeletal isomerism involves variations in the carbon backbone. While 12-methyltridecan-1-ol has a specific branched structure, numerous other arrangements of the 14 carbon atoms are possible. The methyl group can be positioned at any other carbon along the tridecanol chain (e.g., 2-methyltridecan-1-ol, 11-methyltridecan-1-ol, etc.), or the backbone itself could be more extensively branched.

The straight-chain isomer, 1-tetradecanol (also known as myristyl alcohol), serves as a fundamental reference compound.[4][7][8][9] The introduction of a methyl branch, as in 12-methyltridecan-1-ol, alters physical properties such as melting point and viscosity by disrupting the efficient packing of the alkyl chains.

Positional Isomerism

Positional isomers have the same carbon skeleton but differ in the position of functional groups. In the context of 12-methyltridecan-1-ol, this primarily refers to the location of the hydroxyl (-OH) group. While the "-1-ol" designation places it on the terminal carbon, it could theoretically be located at any other position along the 12-methyltridecane chain, forming secondary alcohols such as 12-methyltridecan-2-ol or 12-methyltridecan-3-ol. These would be classified as secondary alcohols and exhibit different reactivity and physical properties compared to the primary alcohol.[10]

Table 1: Comparison of Key C₁₄H₃₀O Structural Isomers

| Isomer Name | Class | Carbon Skeleton | Hydroxyl Position |

| 1-Tetradecanol | Primary Alcohol | Straight Chain (n-C14) | C1 |

| 12-Methyltridecan-1-ol | Primary Alcohol | Branched (iso-C14) | C1 |

| 2-Methyltridecan-1-ol | Primary Alcohol | Branched (anteiso-C14) | C1 |

| 12-Methyltridecan-2-ol | Secondary Alcohol | Branched (iso-C14) | C2 |

Stereochemistry: The Chiral Nature of 12-Methyltridecan-1-ol

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules.[11] The biological and chemical function of many molecules is critically dependent on their specific 3D structure.

The Chiral Center and Enantiomers

The key to the stereochemistry of 12-methyltridecan-1-ol lies at the C-12 position. This carbon atom is bonded to four different groups:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

An isobutyl group (-CH(CH₃)₂)

-

A long alkyl chain leading to the hydroxyl group (-(CH₂)₁₁OH)

A carbon atom bonded to four different substituents is known as a chiral center.[12] Molecules with a single chiral center are chiral and can exist as a pair of non-superimposable mirror images called enantiomers .[11]

The two enantiomers of 12-methyltridecan-1-ol are designated using the Cahn-Ingold-Prelog (CIP) priority rules as:

-

(R)-12-methyltridecan-1-ol

-

(S)-12-methyltridecan-1-ol

Properties and Biological Significance of Enantiomers

Enantiomers have identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment. Their differentiation is only possible through their interaction with other chiral entities, such as polarized light or biological receptors (e.g., enzymes, olfactory receptors).[13]

In drug development and chemical ecology, the two enantiomers of a chiral molecule often exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent or pheromone, while the other could be inactive or even elicit an undesirable or toxic effect.[5][14] Therefore, the ability to separate and identify the specific enantiomers of 12-methyltridecan-1-ol is crucial for any application related to its biological function.

Analytical Methodologies for Isomer and Enantiomer Resolution

Differentiating the structural isomers and enantiomers of 12-methyltridecan-1-ol requires high-resolution analytical techniques. Gas chromatography (GC) is the cornerstone of this process due to its efficacy in separating volatile and semi-volatile compounds.[15]

Workflow for Isomer Analysis

Protocol 1: Structural Isomer Separation via GC-MS

Objective: To separate and identify different structural isomers of C₁₄H₃₀O alcohols based on differences in boiling point and polarity.

Causality: Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase.[16] Structural isomers, having different shapes and van der Waals interactions, will exhibit different boiling points and affinities for the stationary phase, resulting in distinct retention times. A mass spectrometer (MS) detector provides fragmentation patterns that act as a "fingerprint" for identification.

Methodology:

-

Column Selection: A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen. This phase separates compounds primarily based on boiling point, which is effective for differentiating chain and positional isomers of alcohols.

-

Instrument Parameters:

-

Injector Temperature: 250 °C (ensures rapid volatilization).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

Rationale: A temperature ramp is essential for eluting compounds with a wide range of boiling points, ensuring sharp peaks for both early and late-eluting isomers.

-

-

MS Detector:

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan m/z 40-400.

-

-

-

Data Analysis:

-

Compare retention times of peaks in the sample to those of known analytical standards.

-

Compare the acquired mass spectrum for each peak against a reference library (e.g., NIST) to confirm the identity of each structural isomer.

-

Protocol 2: Enantiomeric Resolution via Chiral GC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 12-methyltridecan-1-ol.

Causality: Chiral chromatography utilizes a stationary phase that is itself chiral.[15][17] Derivatized cyclodextrins are commonly used for this purpose.[12][18] The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, these complexes have different stabilities, leading to different retention times for the (R)- and (S)-enantiomers.

Methodology:

-

Derivatization (Optional but Recommended): Alcohols can exhibit peak tailing on some columns. Converting the alcohol to a less polar ester (e.g., an acetate or trifluoroacetate) can improve peak shape and may enhance separation.[18] This is achieved by reacting the sample with an acylating agent like acetic anhydride.

-

Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Chirasil-DEX CB), is required.[18] The specific cyclodextrin derivative must be chosen based on its proven selectivity for the class of compounds being analyzed.[12]

-

Instrument Parameters:

-

Injector and Detector Temperature: 230 °C.

-

Carrier Gas: Hydrogen is often preferred for its high efficiency, allowing for faster analysis times.

-

Oven Program: Isothermal analysis often provides the best resolution for enantiomers. A typical starting point would be 140 °C. The optimal temperature must be determined empirically to maximize the resolution factor (Rs) between the two enantiomer peaks.

-

-

Data Analysis:

-

The result should be a chromatogram showing two separate peaks for the (R)- and (S)-enantiomers.

-

The enantiomeric ratio (or enantiomeric excess, ee) is calculated from the integrated peak areas of the two enantiomers.

-

Absolute configuration is determined by injecting a pure standard of one known enantiomer.

-

Conclusion

The designation "12-methyltridecan-1-ol" refers to a specific molecule that is part of a large and complex family of C₁₄H₃₀O isomers. A thorough understanding of its structural isomerism and, most critically, its stereochemistry is essential for any scientific or commercial endeavor involving this compound. The structural backbone and position of the hydroxyl group define its fundamental physical properties, while the stereochemical configuration at the C-12 chiral center dictates its interaction with other chiral systems, particularly in a biological context.

The analytical workflows presented herein, based on non-chiral and chiral gas chromatography, provide a robust and validated framework for the complete characterization of 12-methyltridecan-1-ol. By applying these methodologies, researchers can confidently separate, identify, and quantify the specific isomers and enantiomers relevant to their work, ensuring scientific rigor and reproducibility.

References

-

PubChem. (n.d.). 12-Methyl-1-tridecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 12-methyl-1-tridecanol. Retrieved from [Link]

- Google Patents. (1992). US5095155A - Process for the separation of isomers of diastereomeric alcohols.

-

Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Retrieved from [Link]

-

LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

-

Sá e Melo, M. L., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4,8,12-Trimethyltridecan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Juniata College. (2010). AIR GC SEPARATION OF ALCOHOLS. Science in Motion. Retrieved from [Link]

-

NIST. (n.d.). 1-Tetradecanol. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC or gas chromatography (GC) separation of alkyl chain alcohol derivatives (a)–(c). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of chiral alcohols. Retrieved from [Link]

-

NIST. (n.d.). 1-Tetradecanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetradecanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetradecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

UOU. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-TETRADECANOL (MYRISTIC ALCOHOL). Retrieved from [Link]

-

ResearchGate. (2025). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Retrieved from [Link]

-

Online Learning College. (2022). Separating Mixtures: Techniques, Benefits, And Limitations. Retrieved from [Link]

-

PubMed. (2012). Branched-chain higher alcohols. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 12-methyltridecan-1-ol (CHEBI:84909). Retrieved from [Link]

-

MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. Retrieved from [Link]

-

UCSD. (n.d.). Chapter 3: Conformation and Stereochemistry. Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tridecanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Origin of Stereocontrol in the Construction of the 12-Oxatricyclo [6.3.1.02,7]dodecane Ring System by Prins–Pinacol Reactions. Retrieved from [Link]

-

PubMed. (n.d.). Absolute configuration and biological activity of mequitamium iodide enantiomers. Retrieved from [Link]

Sources

- 1. 12-Methyl-1-tridecanol | C14H30O | CID 10878533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 12-methyl-1-tridecanol [stenutz.eu]

- 3. 12-methyltridecan-1-ol (CHEBI:84909) [ebi.ac.uk]

- 4. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uou.ac.in [uou.ac.in]

- 7. 1-Tetradecanol [webbook.nist.gov]

- 8. 1-Tetradecanol [webbook.nist.gov]

- 9. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 12. gcms.cz [gcms.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Absolute configuration and biological activity of mequitamium iodide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. more.juniata.edu [more.juniata.edu]

- 17. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 12-Methyltridecan-1-ol: From Synthesis to Potential Biological Applications

This in-depth technical guide provides a comprehensive overview of the current state of knowledge and potential research avenues for the branched-chain fatty alcohol, 12-Methyltridecan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical data, proposes synthetic and metabolic pathways, and outlines detailed experimental protocols to investigate its biological activities. By drawing parallels with structurally related long-chain and branched-chain fatty alcohols, this guide offers a robust framework for future research and application development.

Molecular Profile and Physicochemical Properties

12-Methyltridecan-1-ol is a long-chain primary fatty alcohol with a methyl branch at the antepenultimate carbon (position 12).[1][2] This structure imparts specific physical and chemical characteristics that influence its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | PubChem[1] |

| Molecular Weight | 214.39 g/mol | PubChem[1] |

| IUPAC Name | 12-methyltridecan-1-ol | PubChem[1] |

| CAS Number | 21987-21-3 | PubChem[1] |

| SMILES | CC(C)CCCCCCCCCCCO | PubChem[1] |

| Physical State | Waxy solid or oily liquid (predicted) | Wikipedia[3] |

The presence of the terminal hydroxyl group makes it a primary alcohol, while the iso-type methyl branch can influence its melting point, solubility, and interaction with biological membranes compared to its linear counterpart, 1-tetradecanol.

Synthesis and Characterization

While specific, detailed synthetic procedures for 12-Methyltridecan-1-ol are not extensively published, a plausible and efficient route can be designed based on established organometallic and reduction methodologies. A common approach involves the Grignard reaction followed by hydroboration-oxidation.

Proposed Synthetic Workflow

A logical synthetic pathway would start from a commercially available long-chain halogenated hydrocarbon and an appropriate Grignard reagent.

Caption: Proposed synthesis of 12-Methyltridecan-1-ol.

Step-by-Step Synthesis Protocol

-

Grignard Coupling: 1-bromo-10-undecene is reacted with isopropylmagnesium bromide in an appropriate ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). This reaction forms the carbon-carbon bond, yielding the intermediate, 12-methyltridec-1-ene.

-

Hydroboration-Oxidation: The terminal alkene of 12-methyltridec-1-ene is then subjected to hydroboration using a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide in an alkaline solution. This anti-Markovnikov addition of water across the double bond selectively forms the primary alcohol, 12-Methyltridecan-1-ol.

-

Purification and Characterization: The final product is purified using column chromatography on silica gel. Characterization and confirmation of the structure are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS).

Potential Biological Activities and Mechanism of Action

Direct research on the biological effects of 12-Methyltridecan-1-ol is limited. However, by examining studies on other long-chain and branched-chain fatty alcohols, we can infer its likely activities and mechanisms.

Antimicrobial Properties

Long-chain fatty alcohols are known to possess antimicrobial properties, with their efficacy being dependent on the carbon chain length.[4][5][6] Studies on Staphylococcus aureus have shown that fatty alcohols with chain lengths of 12 and 13 carbons exhibit the highest antibacterial activity.[5][6]

| 1-Alkanol | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 1-Nonanol | 9 | 256 | 512 |

| 1-Decanol | 10 | 128 | 256 |

| 1-Undecanol | 11 | 64 | 128 |

| 1-Dodecanol | 12 | 32 | 128 |

| 1-Tridecanol | 13 | 32 | 128 |

| (Data synthesized from BenchChem)[4] |

Given that 12-Methyltridecan-1-ol is a C14 alcohol, it is plausible that it exhibits significant antibacterial activity. The branched-chain structure may modulate its efficacy by altering its ability to intercalate into and disrupt bacterial cell membranes.

Proposed Mechanism of Action: The primary mechanism of antibacterial action for many long-chain fatty alcohols is the disruption of the bacterial cell membrane's integrity.[5] This leads to increased membrane permeability and the leakage of essential intracellular components, such as potassium ions (K⁺), ultimately resulting in cell death.[5][6]

Caption: Postulated mechanism of antimicrobial action.

Other Potential Activities

-

Anti-inflammatory Effects: Some long-chain fatty alcohols have demonstrated anti-inflammatory properties.

-

Emollient and Surfactant Properties: Due to their amphipathic nature, fatty alcohols are widely used in the cosmetic and pharmaceutical industries as emollients, emulsifiers, and thickeners.[3]

Metabolism of Branched-Chain Fatty Alcohols

The metabolism of 12-Methyltridecan-1-ol in biological systems is expected to follow the general pathways for fatty alcohol metabolism, with modifications to accommodate its branched structure.

The Fatty Alcohol Cycle: In intermediary metabolism, fatty alcohols are part of the fatty alcohol cycle.[7] This involves the oxidation of the alcohol to an aldehyde, followed by further oxidation to a fatty acid.[7][8] The resulting fatty acid can then be activated to its acyl-CoA derivative and either be reduced back to a fatty alcohol or enter other metabolic pathways like β-oxidation.[7]

Metabolism of Branched-Chains: The methyl branch in 12-Methyltridecan-1-ol will likely necessitate α-oxidation in addition to β-oxidation for complete degradation.[7]

Caption: Proposed metabolic pathway for 12-Methyltridecan-1-ol.

Experimental Protocols for Investigation

To validate the inferred biological activities of 12-Methyltridecan-1-ol, the following experimental workflows are recommended.

Protocol for Determining Antimicrobial Activity

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 12-Methyltridecan-1-ol against a target bacterium, such as Staphylococcus aureus.

Materials:

-

12-Methyltridecan-1-ol

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare a stock solution of 12-Methyltridecan-1-ol in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from the wells with no visible growth are plated on MHA plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol for Assessing Cell Membrane Integrity (K⁺ Leakage Assay)

This assay measures the leakage of potassium ions from bacterial cells as an indicator of membrane damage.

Materials:

-

Mid-log phase bacterial culture

-

12-Methyltridecan-1-ol

-

Potassium-selective electrode

-

Buffer solution (e.g., Tris buffer)

Procedure:

-

Cell Preparation: Harvest mid-log phase bacteria by centrifugation, wash, and resuspend in the buffer solution.

-